4-Fluorodeprenyl

Descripción general

Descripción

. Este compuesto ha sido ampliamente estudiado por sus propiedades farmacológicas y sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de SR 141716A implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de SR 141716A sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y las consideraciones ambientales. Se pueden emplear técnicas avanzadas, como la química de flujo continuo y la síntesis automatizada, para mejorar la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

SR 141716A experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en la molécula.

Sustitución: Las reacciones de sustitución, particularmente la sustitución nucleofílica, son comunes para modificar los anillos aromáticos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las reacciones se llevan a cabo típicamente a temperaturas controladas y en atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en los anillos aromáticos .

Aplicaciones Científicas De Investigación

SR 141716A tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que involucran receptores cannabinoides.

Biología: El compuesto se emplea para investigar el papel de los receptores cannabinoides en diversos procesos biológicos.

Medicina: SR 141716A se ha estudiado por sus posibles efectos terapéuticos en condiciones como la obesidad, los trastornos metabólicos y la adicción.

Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a los receptores cannabinoides.

Mecanismo De Acción

SR 141716A ejerce sus efectos antagonizando selectivamente el receptor cannabinoide CB1. Este receptor está involucrado en varios procesos fisiológicos, incluida la regulación del apetito, la sensación de dolor y el estado de ánimo. Al bloquear el receptor CB1, SR 141716A puede modular estos procesos, lo que lleva a efectos como la reducción de la ingesta de alimentos y la alteración de la percepción del dolor .

Comparación Con Compuestos Similares

Compuestos Similares

AM251: Otro antagonista del receptor CB1 con propiedades similares.

SR144528: Un antagonista selectivo del receptor CB2.

LY320135: Un antagonista del receptor CB1 con una estructura química diferente.

Unicidad de SR 141716A

SR 141716A es único debido a su alta selectividad y potencia para el receptor CB1. A diferencia de algunos otros compuestos, no exhibe una actividad significativa en el receptor CB2, lo que lo convierte en una herramienta valiosa para estudiar los efectos específicos de CB1 .

Actividad Biológica

4-Fluorodeprenyl, a derivative of the well-known monoamine oxidase B (MAO-B) inhibitor deprenyl, has garnered attention in pharmacological research due to its potential therapeutic effects and unique biological activity. This article explores the compound's pharmacokinetics, mechanisms of action, and its implications in neuropharmacology, supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally similar to deprenyl but features a fluorine atom at the 4-position of the phenethylamine backbone. This modification is believed to enhance its lipophilicity and alter its interaction with biological targets, particularly MAO-B.

Pharmacokinetics

Research has demonstrated that this compound exhibits significant tissue distribution following administration. A study involving male Wistar rats administered with a dose of 30 mg/kg showed peak concentrations in various tissues:

| Tissue | Time Post-Administration (min) | Concentration (µg/g) |

|---|---|---|

| Brain | 5 | 24 |

| Liver | 5 | 22 |

| Serum | 15 | 18 |

| CSF | 15 | 15 |

| Testis | 15 | 12 |

| Lacrimal Gland | 15 | 10 |

The highest concentrations were found in the brain and liver shortly after administration, indicating rapid uptake and distribution across the blood-brain barrier (BBB) .

This compound primarily acts as an MAO-B inhibitor. In vitro studies have shown that it enhances the release of neurotransmitters such as dopamine and noradrenaline from specific brain regions, including the corpus striatum and substantia nigra. The compound's inhibitory potency on MAO-B has been measured with an IC50 value of approximately 227 nM, indicating its effectiveness in modulating neurotransmitter levels .

Dopaminergic Activity

The dopaminergic activity of this compound has been highlighted in several studies. It was found to increase dopamine release significantly compared to deprenyl. This effect is crucial for potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a hallmark .

Cytotoxic Effects

In cell line studies, both enantiomers of this compound exhibited antiproliferative effects on MM6 monocyte cells. The (-)-enantiomer showed a cytotoxic effect of approximately 77.9% at a concentration of M, while the (+)-enantiomer demonstrated slightly lower efficacy .

Study on MAO-B Inhibition

A notable case study involved the use of radiolabeled 18F-fluorodeprenyl-D2 in positron emission tomography (PET) imaging to visualize MAO-B activity in vivo. The study demonstrated that administration of L-deprenyl resulted in a 70% inhibition of MAO-B across various brain regions, confirming the compound's potential as a diagnostic tool for assessing MAO-B activity in clinical settings .

Propiedades

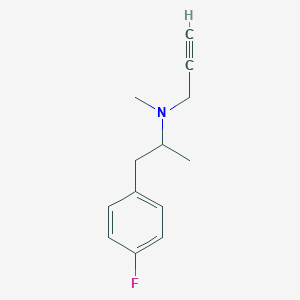

IUPAC Name |

1-(4-fluorophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDUXRHPVDVWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874435 | |

| Record name | 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103596-43-6 | |

| Record name | 4-Fluorodeprenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103596436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4F-Deprenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV4SHR2L8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.